N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)bicyclo[2.2.1]heptane-2-carboxamide
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Overview
Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)bicyclo[221]heptane-2-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene ring and a bicycloheptane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)bicyclo[2.2.1]heptane-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene ring. This can be achieved through cyclization reactions involving sulfur-containing precursors. The bicycloheptane moiety is then introduced through a series of reactions, including alkylation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial-scale reactors .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and bicycloheptane-containing molecules. Examples include:
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide .
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide .
Uniqueness
What sets N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)bicyclo[2.2.1]heptane-2-carboxamide apart is its unique combination of structural features, which confer specific chemical and biological properties. Its bicycloheptane moiety provides rigidity and stability, while the benzothiophene ring offers aromaticity and potential for electronic interactions .
Properties
Molecular Formula |
C18H22N2OS |
---|---|
Molecular Weight |
314.4g/mol |
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C18H22N2OS/c1-10-2-5-13-15(9-19)18(22-16(13)6-10)20-17(21)14-8-11-3-4-12(14)7-11/h10-12,14H,2-8H2,1H3,(H,20,21) |
InChI Key |
LUMIUGYARCZIEF-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CC4CCC3C4 |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CC4CCC3C4 |
Origin of Product |
United States |
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